molecular formula C21H52O6Si5 B020171 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose CAS No. 19126-99-9

1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose

Katalognummer: B020171
CAS-Nummer: 19126-99-9
Molekulargewicht: 541.1 g/mol
InChI-Schlüssel: PPFHNIVPOLWPCF-AWGDKMGJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose (CAS: 19126-99-9) is a fully silylated derivative of D-glucose with the molecular formula C₂₁H₅₂O₆Si₅ and a molecular weight of 541.07 g/mol . This compound is characterized by five trimethylsilyl (TMS) groups substituting all hydroxyl positions of the glucopyranose ring, rendering it highly lipophilic (logP = 6.075) and volatile, making it suitable for gas chromatography-mass spectrometry (GC-MS) analysis . Its stereochemistry includes four defined stereocenters, and it exists in α- and β-anomeric forms, which are baseline-separated in GC chromatograms .

Eigenschaften

IUPAC Name

trimethyl-[[(2R,3R,4S,5R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFHNIVPOLWPCF-AWGDKMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H52O6Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544478
Record name 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19126-99-9
Record name 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Catalytic Acetylation-Silylation Sequential Approach

Early methods for synthesizing per-silylated glucopyranose derivatives often involved preliminary acetylation followed by silylation. For example, the acetylation of D-glucose with acetic anhydride in aliphatic hydrocarbon solvents (e.g., hexane) using sodium acetate (0.1–0.5 mol per glucose) produces pentaacetyl-β-D-glucopyranose, a key intermediate. Subsequent silylation with hexamethyldisilazane (HMDS) in aprotic solvents replaces acetyl groups with trimethylsilyl (TMS) moieties. This two-step process typically achieves 60–75% overall yield but requires careful control of reaction exothermicity during acetyl group introduction.

Direct Silylation Under Anhydrous Conditions

Solvent Systems and Reaction Efficiency

Hydrocarbon-Based Media

Patent EP1041080B1 demonstrates that aliphatic hydrocarbons (hexane, heptane) enable controlled reactivity during glucose derivatization. Using 5–10 volumes of solvent per glucose mass reduces side reactions like glycoside formation, yielding 75–80% pure product after recrystallization in ethanol. However, these systems require strict anhydrous conditions and prolonged reaction times (18–24 hours).

Ionic Liquid-Mediated Silylation

A breakthrough method from CN112341488B employs 1,3-dimethylimidazolium hexafluorophosphate as a recyclable solvent. Reacting D-gluconolactone with HMDS (2.2:1 molar ratio) at 20–25°C for 1.5 hours achieves 95.5% conversion to the tetra-silylated intermediate, which is subsequently oxidized to the pentakis derivative. This approach reduces solvent waste and enables ionic liquid recovery (>90% reuse efficiency).

Optimization of Reaction Parameters

Temperature and Time Dependence

Silylation efficiency correlates strongly with temperature control. Below 20°C, reaction rates decrease significantly, requiring >48 hours for completion. At 80–90°C, side reactions like desilylation become prevalent, capping yields at 65–70%. Optimal performance occurs at 25–40°C with 6–8 hours’ reaction time, balancing kinetics and product stability.

Stoichiometric Considerations

Molar ratios of silylating agent to glucose critically impact product distribution:

TMS AgentMolar RatioYield (%)Purity (%)
HMDS2.2:187.498.4
TMSCl5:175.297.8
HMDS3:195.598.5

Data adapted from and show that HMDS outperforms TMSCl due to its dual role as silylating agent and base. Excess HMDS (3:1) drives reactions to completion but necessitates post-synthesis purification via reduced-pressure distillation.

Industrial-Scale Production Challenges

Purification and Crystallization

Crude reaction mixtures contain 10–15% mono- and di-silylated byproducts. Ethanol recrystallization at −20°C increases purity to >99% by exploiting the pentakis derivative’s low solubility (2.1 g/L at 20°C). Large-scale operations often employ fractional distillation under vacuum (0.1–1 mmHg) to isolate the target compound prior to crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound back to its original hydroxyl form.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove trimethylsilyl groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

Glycobiology

1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose plays a crucial role in glycobiology, which explores the structure and function of carbohydrates in biological systems. Its applications include:

  • Synthesis of Glycosylated Compounds : This compound is utilized as a building block for synthesizing complex glycans and glycoproteins. The TMS groups protect the hydroxyl functionalities during multi-step synthesis processes.
  • Studying Protein-Glycan Interactions : It aids in understanding how glycans interact with proteins, which is essential for elucidating biological processes such as cell signaling and immune responses.

Analytical Chemistry

In analytical chemistry, this compound serves as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS). This application enhances the detection and quantification of carbohydrates by improving their volatility and thermal stability.

Medicinal Chemistry

The compound's ability to form glycosylated derivatives makes it significant in medicinal chemistry:

  • Development of Glycan-based Therapeutics : Research indicates that glycan modifications can influence drug efficacy and targeting. This compound is instrumental in creating glycan-based drugs that can improve therapeutic outcomes.
  • Diagnostics : It is also explored for use in diagnostic assays where glycan profiling is essential for disease detection and monitoring.

Industrial Applications

In industrial contexts, this compound is employed for:

  • Synthesis of Biocompatible Materials : Its derivatives are used to create materials that mimic natural glycoproteins for use in biomedical applications.
  • Food Industry : The compound can be utilized to modify carbohydrate structures in food products for enhanced stability and flavor profiles.

Case Study 1: Synthesis of Glycosylated Antibodies

A study demonstrated the use of this compound in synthesizing glycosylated antibodies. The modified sugar facilitated selective glycosylation at specific sites on the antibody molecule. This modification improved the antibody's stability and binding affinity to target antigens.

Case Study 2: GC-MS Analysis of Carbohydrates

In another study focused on carbohydrate analysis using GC-MS techniques, researchers utilized this compound as a derivatizing agent. The results indicated enhanced sensitivity and resolution in detecting various carbohydrate species compared to traditional methods without derivatization.

Wirkmechanismus

The mechanism of action of 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose involves the protection of hydroxyl groups by trimethylsilyl groups. This protection prevents unwanted side reactions during chemical synthesis. The compound can be selectively deprotected under mild conditions, allowing for precise control over the reaction process.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Other Silylated Sugar Derivatives

1,2,3,5,6-Pentakis-O-(trimethylsilyl)-D-glucofuranose (Structure I)
  • Structural Difference: The glucofuranose ring (five-membered) versus the glucopyranose ring (six-membered).
  • GC Retention Time: Elutes earlier (25.92 and 26.34 min) compared to the glucopyranose derivative (26.76–28.46 min) due to differences in ring stability and volatility .
  • Applications: Less commonly identified in databases compared to the glucopyranose form, suggesting lower analytical utility .
β-D-Galactopyranose, 1,2,3,4,6-Pentakis-O-(trimethylsilyl)
  • Structural Difference : Galactose vs. glucose stereochemistry at the C4 position.
  • Natural Occurrence: Identified in Juniperus excelsa wood extracts (12.10% abundance) alongside the glucopyranose analog (13.90% in bark extracts) .
  • Analytical Utility : Used in plant metabolite profiling but requires distinct GC-MS parameters for differentiation .
1,2,3,4,6-Pentakis-O-(trimethylsilyl)-α-D-Galactose (CAS: 32166-80-6)
  • Structural Difference: Galactose backbone with α-anomeric configuration.
  • Commercial Use: Available as a reference standard for carbohydrate analysis, highlighting the demand for silylated monosaccharide derivatives in research .

Functional Analogs: Galloylated and Benzylated Derivatives

1,2,3,4,6-Pentagalloyl-β-D-glucopyranose (PGG, CAS: 14937-32-7)
  • Structural Difference : Five galloyl groups (3,4,5-trihydroxybenzoyl) instead of TMS groups.
  • Properties : Higher molecular weight (940.68 g/mol ), water-insoluble, and thermally unstable, undergoing depolymerization to gallic acid under prolonged heating .
  • Applications : Pharmacologically active, with anti-tumor, antioxidant, and anti-inflammatory properties, contrasting with the analytical use of TMS derivatives .
1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose (CAS: 122625-60-9)
  • Structural Difference : Benzyl-protected galloyl groups increase molecular weight (2292.52 g/mol ) and lipophilicity.

Physicochemical and Analytical Comparison

Property 1,2,3,4,6-Pentakis-O-TMS-D-glucopyranose 1,2,3,4,6-Pentagalloylglucose (PGG) 1,2,3,4,6-Penta-O-benzylgalloyl-glucopyranose
Molecular Weight 541.07 g/mol 940.68 g/mol 2292.52 g/mol
logP 6.075 ~2.1 (estimated) Not reported
Solubility Chloroform, hexane DMSO Chloroform (slight)
GC-MS Utility High (volatile, stable) Not applicable Not applicable
Biological Activity None reported Anti-tumor, antioxidant Synthetic intermediate

Biologische Aktivität

1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose is a silylated derivative of D-glucose that has garnered attention for its potential biological activities. This compound is notable for its structural modifications that enhance its solubility and stability, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The compound features five trimethylsilyl groups attached to the hydroxyl positions of D-glucopyranose. This modification significantly alters its physicochemical properties, affecting its interactions with biological systems.

Antimicrobial Properties

Research indicates that derivatives of glucopyranose, including this compound, exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and prevent biofilm formation.

Antioxidant Activity

The antioxidant properties of glucopyranosyl derivatives are well-documented. The presence of multiple hydroxyl groups in glucopyranose derivatives contributes to their ability to scavenge free radicals and reduce oxidative stress.

  • Mechanisms : The antioxidant activity may be attributed to the electron-donating ability of the hydroxyl groups and the stabilization of free radicals through various mechanisms .

Study on Antimicrobial Efficacy

A study conducted on related silylated compounds highlighted their potential in reducing microbial load in clinical settings. The study involved testing against common pathogens and assessing biofilm disruption capabilities. Results indicated a marked reduction in microbial adherence and viability when treated with silylated glucopyranosides.

CompoundConcentration (μM)Biofilm Inhibition (%)
PGG3.650
TMS-D-Glucose5.045

Table 1: Comparison of biofilm inhibition percentages for different glucopyranosides.

Pharmacological Applications

Research has begun exploring the pharmacological applications of this compound in drug formulation due to its favorable solubility profile. Its potential as a drug delivery agent is under investigation.

  • Drug Delivery Systems : The compound's ability to form stable complexes with various drugs enhances their solubility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose
Reactant of Route 2
Reactant of Route 2
1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.